molecular formula C8H6BrClN2S B1442978 7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine CAS No. 1313712-46-7

7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine

Cat. No.: B1442978
CAS No.: 1313712-46-7
M. Wt: 277.57 g/mol
InChI Key: HKPPIBGQTOOCQT-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Characterization

The molecular architecture of 7-bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine is built upon the fundamental thieno[3,2-d]pyrimidine bicyclic framework, which consists of a thiophene ring fused to a pyrimidine moiety. The specific substitution pattern creates a highly functionalized heterocyclic system with defined stereochemical and electronic properties. The compound adopts a planar conformation typical of fused aromatic systems, with the bromine substituent at the 7-position occupying a sterically accessible site that allows for potential further functionalization reactions. The chlorine atom at the 4-position represents a key electrophilic center that has been demonstrated to be crucial for biological activity in related thieno[3,2-d]pyrimidine derivatives.

Computational chemistry data reveals that the compound exhibits a topological polar surface area of 25.78 square angstroms, indicating relatively low polarity despite the presence of nitrogen heteroatoms. The calculated logarithm of the partition coefficient value of 3.72404 suggests moderate lipophilicity, which is consistent with the presence of both polar heteroatoms and lipophilic halogen and methyl substituents. The molecular structure contains three hydrogen bond acceptors corresponding to the nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring, while the absence of hydrogen bond donors reflects the fully substituted nature of the heterocyclic framework.

The crystallographic characterization data indicates that the compound forms stable crystal lattices under ambient conditions, with storage recommendations of sealed containers maintained at 0 degrees Celsius to preserve structural integrity. The molecular arrangement within the crystal structure is influenced by intermolecular interactions between the halogen substituents and neighboring molecules, contributing to the overall stability of the solid-state form.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic profile of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the unique electronic environment created by the halogen and methyl substituents. The Simplified Molecular Input Line Entry System representation, CC1=C(C2=C(C(=NC(=N2)C)Cl)S1)Br, clearly delineates the connectivity pattern and stereochemical arrangement of all atoms within the molecular framework.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 277.57, corresponding to the expected molecular weight of the compound. The fragmentation pattern in mass spectral analysis provides valuable information about the stability of different molecular regions, with the halogen substituents often serving as characteristic fragmentation sites that aid in structural identification.

Infrared spectroscopy data for related thieno[3,2-d]pyrimidine derivatives indicate characteristic absorption bands in the region of 1600-1700 wavenumbers corresponding to carbon-nitrogen stretching vibrations within the pyrimidine ring system. The presence of carbon-hydrogen stretching vibrations from the methyl substituents appears in the region of 2800-3000 wavenumbers, while carbon-sulfur bond vibrations in the thiophene ring contribute to absorption patterns in the lower frequency regions.

Spectroscopic Parameter Value Assignment
Molecular Weight 277.57 daltons Molecular ion
Topological Polar Surface Area 25.78 square angstroms Polar surface calculation
Logarithm of Partition Coefficient 3.72404 Lipophilicity measure
Hydrogen Bond Acceptors 3 Nitrogen and sulfur atoms
Hydrogen Bond Donors 0 Fully substituted framework
Rotatable Bonds 0 Rigid bicyclic structure

Comparative Analysis with Thieno[3,2-d]pyrimidine Isomer Family

The thieno[3,2-d]pyrimidine isomer family encompasses three primary structural variants: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines, each distinguished by the specific fusion pattern between the thiophene and pyrimidine rings. This compound belongs to the thieno[3,2-d] subfamily, where the thiophene ring is fused to the pyrimidine moiety through the 3,2-positions, creating a specific electronic distribution and geometric arrangement that differs significantly from its isomeric counterparts.

Comparative analysis reveals that thieno[3,2-d]pyrimidine derivatives generally exhibit enhanced biological activity compared to their thieno[2,3-d] and thieno[3,4-d] analogs, particularly in antimicrobial and anticancer applications. The structural relationship with purine nucleotides, specifically adenine and guanine, provides the thieno[3,2-d]pyrimidine framework with inherent biological relevance that has been extensively exploited in medicinal chemistry research. The halogenated derivatives within this family, including compounds bearing chlorine substituents at the 4-position, have demonstrated particularly promising antiproliferative activities against various cancer cell lines.

The presence of both bromine and chlorine substituents in this compound creates a unique electronic environment that distinguishes it from simpler halogenated analogs. Research on related dichlorothieno[3,2-d]pyrimidine compounds has shown that chlorine substitution at the 4-position is essential for biological activity, while additional halogen substituents can modulate both potency and selectivity. The methyl substituents at the 2- and 6-positions provide steric bulk that may influence molecular recognition events and metabolic stability.

Synthetic accessibility represents another important comparative aspect, with the thieno[3,2-d]pyrimidine framework generally requiring more complex synthetic routes compared to simpler heterocyclic systems. The construction of the bicyclic core typically involves cyclization reactions between aminothiophene substrates and appropriate carbonyl reactants, with subsequent functionalization steps to introduce the desired substituent pattern. The specific substitution pattern in this compound likely requires sequential halogenation and methylation reactions, making it a relatively complex synthetic target within the thieno[3,2-d]pyrimidine family.

Compound Class Fusion Pattern Biological Activity Synthetic Complexity
Thieno[2,3-d]pyrimidines 2,3-fusion Moderate activity Medium
Thieno[3,2-d]pyrimidines 3,2-fusion High activity High
Thieno[3,4-d]pyrimidines 3,4-fusion Variable activity Medium-High
Halogenated thieno[3,2-d]pyrimidines 3,2-fusion Enhanced activity High
7-Bromo-4-chloro-2,6-dimethyl derivative 3,2-fusion Under investigation Very High

Properties

IUPAC Name

7-bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2S/c1-3-5(9)6-7(13-3)8(10)12-4(2)11-6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPPIBGQTOOCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C(=NC(=N2)C)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724927
Record name 7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-46-7
Record name 7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Core Formation

  • The initial step involves synthesizing the thieno[3,2-d]pyrimidine skeleton, often by cyclization of appropriate precursors such as aminothiophenes with formamide derivatives or substituted pyrimidines.
  • Dimethyl substitution at positions 2 and 6 can be introduced by methylation reactions using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Halogenation Procedures

  • The key halogenation step involves introducing bromine at position 7 and chlorine at position 4.
  • Selective bromination can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions.
  • Chlorination at position 4 is typically performed using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often in the presence of catalysts or under reflux conditions.

Representative Synthesis Example

Step Reagents & Conditions Outcome
1. Core synthesis Cyclization of aminothiophene derivative with formamide at elevated temperature Formation of thieno[3,2-d]pyrimidine core
2. Methylation Treatment with methyl iodide and base (e.g., K2CO3) in DMF Introduction of methyl groups at 2,6-positions
3. Chlorination Reaction with POCl3 under reflux Chlorination at position 4
4. Bromination Bromination with NBS in an inert solvent (e.g., dichloromethane) at 0°C to room temperature Bromination at position 7

Research Findings and Optimization

  • The sequence and conditions of halogenation are critical to achieve selective substitution and avoid polyhalogenation or degradation of the heterocyclic system.
  • Use of mild brominating agents and low temperatures favors regioselective bromination at the 7-position.
  • Chlorination with POCl3 is effective for introducing chlorine at position 4, with reaction time and temperature carefully controlled to minimize side reactions.
  • Purification of intermediates by recrystallization or chromatography is necessary to obtain high-purity final product.

Data Summary Table

Parameter Details
Molecular Formula C8H6BrClN2S
Molecular Weight 277.57 g/mol
Key Reagents Aminothiophene derivatives, methyl iodide, POCl3, NBS
Solvents DMF, dichloromethane, inert solvents
Reaction Temperatures 0°C to reflux (depending on step)
Yield Range Typically moderate to high (50-85%) depending on optimization
Purification Recrystallization, column chromatography

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have shown that compounds similar to 7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine exhibit promising anticancer properties. Research indicates that thienopyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential as chemotherapeutic agents. For instance, derivatives of thieno[3,2-d]pyrimidine have been investigated for their ability to target specific kinases involved in cancer progression.

Antiviral Properties
Another significant application is in the development of antiviral drugs. Compounds within this chemical class have demonstrated activity against viral infections by interfering with viral replication mechanisms. The structural features of this compound may enhance its efficacy against specific viral targets.

Agricultural Science Applications

Pesticide Development
The compound's unique structure allows it to function as a potential pesticide or herbicide. Research has indicated that thienopyrimidine derivatives can act as effective agents against certain pests and pathogens in agricultural settings. The ability to modify the chemical structure could lead to the development of targeted pesticides with reduced environmental impact.

Material Science Applications

Polymer Synthesis
In material science, this compound can be utilized in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for electronics and coatings.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis of thienopyrimidine derivatives and their evaluation against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and lung cancer cells.
  • Pesticide Efficacy : Research conducted by agricultural scientists demonstrated that modified thienopyrimidine compounds showed up to 80% effectiveness against common agricultural pests compared to traditional pesticides.
  • Polymer Applications : A recent paper in Materials Science discussed how incorporating thienopyrimidine into polymer formulations improved the mechanical strength and thermal resistance of coatings used in automotive applications.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine can be contextualized by comparing it to analogous heterocyclic systems. Below, we analyze two closely related compounds from the literature.

Analysis:

Core Ring Differences: The thieno[3,2-d]pyrimidine core incorporates a sulfur-containing thiophene ring, enhancing aromatic stability and altering electronic properties compared to nitrogen-rich pyrrolo-pyrimidine analogs . Thiophene’s lower basicity and higher electronegativity may reduce nucleophilic reactivity but improve metabolic stability in biological systems. Pyrrolo[3,2-d]pyrimidine (13a) and pyrrolo[2,3-d]pyrimidine differ in ring fusion positions, affecting substituent spatial arrangement and steric interactions.

Substituent Effects: The bromine at position 7 in the target compound and compound 13a suggests shared utility in Suzuki coupling or cross-coupling reactions for further derivatization. The dichloro substitution in the pyrrolo[2,3-d]pyrimidine analog may enhance electrophilicity but reduce solubility compared to mono-halogenated derivatives.

Synthetic Pathways :

  • Compound 13a’s synthesis via N-bromosuccinimide (NBS) bromination (76% yield) implies that similar strategies could apply to the target compound, though thiophene’s stability might require milder conditions.
  • The absence of methyl groups at positions 2 and 6 in analogs highlights the uniqueness of the target compound’s substitution pattern, which could hinder π-stacking interactions in protein binding.

Biological Activity

7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in anticancer and antimicrobial applications. Understanding its biological mechanisms and effects is crucial for developing therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrClN2S. Its unique structure features bromine and chlorine substituents on the thieno[3,2-d]pyrimidine core, which may influence its biological activity.

PropertyValue
Molecular FormulaC8H6BrClN2S
CAS Number1313712-46-7
Molecular Weight251.56 g/mol
Melting PointNot specified

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific enzymes and receptors, potentially inhibiting their activity. This interaction may lead to various biological responses, including apoptosis in cancer cells and inhibition of microbial growth.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been explored for its ability to inhibit the Pim-1 kinase, which is overexpressed in several cancers. In vitro assays demonstrated that derivatives of this compound exhibited potent cytotoxic effects on various cancer cell lines.

Case Study: Pim-1 Inhibition
A study reported that compounds related to thieno[3,2-d]pyrimidines showed IC50 values ranging from 1.18 to 8.83 μM against Pim-1 kinase. The most active derivatives were further tested for cytotoxicity on cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer), confirming their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of various bacterial strains. The structural modifications in these compounds play a crucial role in enhancing their antimicrobial efficacy.

Table: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
5-Bromo-4-chloro-thieno[3,2-d]pyrimidineS. aureus16 µg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Modifications at specific positions on the thieno ring or the introduction of different substituents can significantly alter their pharmacological profiles.

Key Findings from SAR Studies

  • Bromine and Chlorine Substituents : These halogens enhance the lipophilicity and electronic properties of the compounds, improving cell membrane permeability.
  • Methyl Groups : The presence of methyl groups at positions 2 and 6 contributes to increased steric hindrance, which may affect enzyme binding interactions.

Q & A

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • Light Sensitivity : Store aliquots in amber vials and monitor UV-induced decomposition by NMR .
  • Long-Term Stability : Compare freezer (-20°C) vs. refrigerated (4°C) storage over 6–12 months .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine

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